Sodium butyrate-4,4,4-D3

CAS No.: 347840-05-5

Cat. No.: VC3100189

Molecular Formula: C4H7NaO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 347840-05-5 |

|---|---|

| Molecular Formula | C4H7NaO2 |

| Molecular Weight | 113.11 g/mol |

| IUPAC Name | sodium;4,4,4-trideuteriobutanoate |

| Standard InChI | InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3; |

| Standard InChI Key | MFBOGIVSZKQAPD-NIIDSAIPSA-M |

| Isomeric SMILES | [2H]C([2H])([2H])CCC(=O)[O-].[Na+] |

| SMILES | CCCC(=O)[O-].[Na+] |

| Canonical SMILES | CCCC(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structure

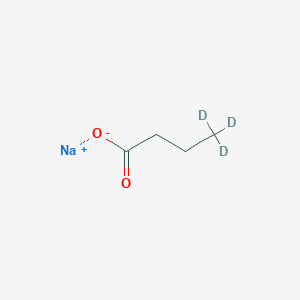

Sodium butyrate-4,4,4-D3 is a trideuterated analog of sodium butyrate, the sodium salt of butyric acid. The compound features three deuterium atoms at the terminal methyl group, creating a stable isotope-labeled version that maintains the chemical properties of regular sodium butyrate while providing distinct mass spectrometric characteristics.

Structural Representation

The structure of sodium butyrate-4,4,4-D3 can be represented as CD3CH2CH2COONa, indicating the presence of three deuterium atoms at the terminal carbon position while maintaining the carbon chain and carboxylate group characteristic of sodium butyrate . The deuterium atoms provide a mass shift of +3 atomic mass units compared to regular sodium butyrate.

Physical Properties

Sodium butyrate-4,4,4-D3 shares many physical properties with its non-deuterated counterpart but with slight differences due to the isotopic substitution.

Spectroscopic Properties

The deuteration at the terminal methyl group provides distinctive spectroscopic properties that differentiate this compound from regular sodium butyrate. In mass spectrometry, it exhibits a mass shift of +3 atomic mass units, making it valuable as an internal standard in quantitative analysis .

Applications in Research

Analytical Chemistry Applications

Sodium butyrate-4,4,4-D3 serves as an important tool in analytical chemistry, particularly in mass spectrometry-based methods. The key applications include:

-

Internal standardization in quantitative analysis of sodium butyrate and related compounds

-

Tracer studies to monitor metabolic pathways involving butyrate

-

Method development and validation in pharmaceutical and biological analysis

-

Isotope dilution mass spectrometry for high-precision quantification

The +3 mass unit shift provided by the deuterium atoms allows clear differentiation between the deuterated standard and the analyte in mass spectrometric analysis.

| Supplier | Product Code | Purity | Format | Storage Condition |

|---|---|---|---|---|

| LGC Standards | CDN-D-3516 | 99 atom % D, min 98% Chemical Purity | Neat | Room Temperature |

| CymitQuimica | 3U-D3516 | 99 atom % D | White Solid | Not specified |

The compound is typically available in various quantities ranging from milligrams to grams, with pricing varying accordingly . As a specialty chemical, it commands a premium price compared to non-deuterated sodium butyrate due to the costs associated with deuterium incorporation and purification.

Comparison with Related Compounds

Comparison with Non-deuterated Sodium Butyrate

Sodium butyrate-4,4,4-D3 shares most chemical and biological properties with regular sodium butyrate (CAS: 156-54-7) but differs in mass and certain spectroscopic characteristics. Regular sodium butyrate is more widely studied and has established roles in biological research as an HDAC inhibitor and modulator of gene expression .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Shift | Typical Applications |

|---|---|---|---|---|

| Sodium Butyrate | C4H7NaO2 | 110.09 | - | Biological research, HDAC inhibition studies |

| Sodium Butyrate-4,4,4-D3 | C4H4D3NaO2 | 113.11 | +3 | Analytical standards, tracer studies |

| Sodium Butyrate-3,3,4,4,4-D5 | CD3CD2CH2COONa | 115.12 | +5 | Analytical standards, tracer studies with higher mass shift |

The choice between these analogs depends on factors such as the required mass shift, potential metabolic sites of interest, and specific analytical challenges in the research context.

Research Significance

The significance of sodium butyrate-4,4,4-D3 in research extends beyond its use as an analytical standard. As a stable isotope-labeled compound, it enables sophisticated experimental designs that would be impossible with unlabeled compounds.

Metabolic Studies

Deuterated compounds like sodium butyrate-4,4,4-D3 are valuable in metabolic studies as they allow researchers to track the fate of the compound through biological systems. The deuterium labeling provides a distinct signature that can be followed through metabolic transformations while maintaining chemical behavior nearly identical to the non-labeled compound.

Pharmacokinetic Research

In pharmacokinetic studies, deuterated standards allow for accurate quantification of drug concentrations in biological matrices. The mass difference enables clear distinction between the compound of interest and the internal standard, improving accuracy and precision in analytical measurements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume